molecular formula C21H21ClN2O3 B2970265 2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 898439-15-1

2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

Cat. No. B2970265
CAS RN: 898439-15-1
M. Wt: 384.86
InChI Key: FRKHQXCUHBZZFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups. The dihydroquinoline group is a heterocyclic compound, which could potentially participate in aromatic interactions. The chlorophenoxy group might be involved in halogen bonding or other types of non-covalent interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the dihydroquinoline group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group could potentially increase the compound’s lipophilicity, while the dihydroquinoline group could contribute to its aromaticity .

Scientific Research Applications

Cyclization and Synthesis Techniques

  • Regioselective Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols : A study by Uchiyama et al. (1998) detailed the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols and tetrahydroquinolin-8-ols via alkylideneaminyl radical intermediates, providing a method for regioselective synthesis relevant to quinoline derivatives (Uchiyama et al., 1998).

Structural Studies and Properties

  • Structural Aspects of Salt and Inclusion Compounds of Quinoline-based Amides : Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids, and their fluorescence properties, which may inform the study of similar compounds (Karmakar et al., 2007).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-16-6-9-18(10-7-16)27-13-20(25)23-17-8-5-14-2-1-11-24(19(14)12-17)21(26)15-3-4-15/h5-10,12,15H,1-4,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHQXCUHBZZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

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